molecular formula C10H12N2O2 B2886904 N-(2-hydroxycyclobutyl)pyridine-3-carboxamide CAS No. 2201542-15-4

N-(2-hydroxycyclobutyl)pyridine-3-carboxamide

Cat. No.: B2886904
CAS No.: 2201542-15-4
M. Wt: 192.218
InChI Key: VJYOGXJLZGWIRS-UHFFFAOYSA-N
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Description

N-(2-hydroxycyclobutyl)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C10H12N2O2 and its molecular weight is 192.218. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Activities

  • Zhuravel et al. (2005) synthesized a series of 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides, which showed significant antibacterial and antifungal activities, comparable or even better than standard drugs (Zhuravel et al., 2005).

Potential Treatment for Cognitive Deficits in Schizophrenia

  • Wishka et al. (2006) identified N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide as a potent agonist of the alpha7 neuronal nicotinic acetylcholine receptor (alpha7 nAChR), potentially treating cognitive deficits in schizophrenia (Wishka et al., 2006).

Potential Antipsychotic Agents

  • Norman et al. (1996) evaluated heterocyclic analogues of 1192U90 as potential antipsychotic agents, including pyridine-, thiophene-, and benzothiophene-carboxamides (Norman et al., 1996).

Photocatalytic Degradation Studies

  • Maillard-Dupuy et al. (1994) studied the TiO2 photocatalytic degradation of pyridine in water, demonstrating the effective elimination of harmful chemicals (Maillard-Dupuy et al., 1994).

Development of Drug-like Heterocycles

  • Senczyszyn et al. (2013) reported the synthesis of spirocyclic dihydropyridines from N-alkenyl pyridine carboxamides, which may be further elaborated to spirocyclic heterocycles with drug-like features (Senczyszyn et al., 2013).

Aldehyde Oxidase (AO) Metabolism in Drug Discovery

  • Linton et al. (2011) explored medicinal chemistry strategies to avoid AO-mediated oxidation of N-{trans-3-[(5-Cyano-6-methylpyridin-2-yl)oxy]-2,2,4,4-tetramethylcyclobutyl}imidazo[1,2-a]pyrimidine-3-carboxamide in the context of prostate cancer treatment (Linton et al., 2011).

Inhibitor of the Met Kinase Superfamily

  • Schroeder et al. (2009) identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors (Schroeder et al., 2009).

Antibacterial Activity of N-(3-Hydroxy-2-Pyridyl) Benzamides

  • Mobinikhaledi et al. (2006) synthesized N-(3-Hydroxy-2-pyridyl)benzamides, demonstrating antibacterial activity against various bacteria (Mobinikhaledi et al., 2006).

Antitumor and Antimicrobial Activities of Substituted Pyrazoles

  • Riyadh (2011) synthesized novel N-arylpyrazole-containing enaminones, which showed cytotoxic effects against human breast and liver carcinoma cell lines as well as antimicrobial activity (Riyadh, 2011).

Pharmaceutical Cocrystals

  • Reddy et al. (2006) developed a novel carboxamide-pyridine N-oxide synthon for the synthesis of cocrystals of barbiturate drugs (Reddy et al., 2006).

Future Directions

While specific future directions for “N-(2-hydroxycyclobutyl)pyridine-3-carboxamide” are not available, related compounds have been studied for their potential as anti-tubercular agents . These studies often involve the design of new hypothetical molecules with improved binding affinities . Such research could help in the future design and development of more potent drug candidates .

Properties

IUPAC Name

N-(2-hydroxycyclobutyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-9-4-3-8(9)12-10(14)7-2-1-5-11-6-7/h1-2,5-6,8-9,13H,3-4H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYOGXJLZGWIRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NC(=O)C2=CN=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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